(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol
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Overview
Description
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol: is an organic compound that belongs to the class of alcohols This compound features a chiral center, making it optically active
Scientific Research Applications
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol:
Chemistry: As a chiral building block in organic synthesis.
Biology: Studying its effects on biological systems due to its chiral nature.
Medicine: Potential use in drug development for its unique structural properties.
Industry: As an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol can be achieved through several synthetic routes:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry.
Reduction of Ketones: Starting from a ketone precursor, reduction can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Grignard Reaction: Reacting a Grignard reagent with an appropriate aldehyde or ketone to form the alcohol.
Industrial Production Methods
Industrial production may involve:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to reduce precursor compounds.
Biocatalysis: Employing enzymes to achieve high enantioselectivity in the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol: can undergo various chemical reactions:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or PCC.
Reduction: Further reduction to form different alcohol derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, or potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or enzymes for biocatalysis.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols.
Substitution: Various substituted alcohols depending on the nucleophile used.
Mechanism of Action
The mechanism by which (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways depending on its functional groups and stereochemistry.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(1,3-dioxolan-4-yl)propan-1-ol
- (2S)-2-(1,3-dioxane-4-yl)propan-1-ol
- (2S)-2-(1,3-dioxepane-4-yl)propan-1-ol
Uniqueness
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol: is unique due to its specific 1,3-dioxaindan moiety, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-(1,3-benzodioxol-5-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,7,11H,5-6H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMHYKOBRCUQNN-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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